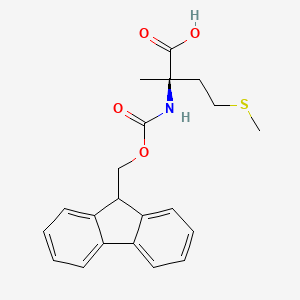

Fmoc-beta-Me-D-Met-OH

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H23NO4S |

|---|---|

Molekulargewicht |

385.5 g/mol |

IUPAC-Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C21H23NO4S/c1-21(19(23)24,11-12-27-2)22-20(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,22,25)(H,23,24)/t21-/m1/s1 |

InChI-Schlüssel |

XVPHAVLGYDEOAF-OAQYLSRUSA-N |

Isomerische SMILES |

C[C@@](CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(CCSC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Fmoc-(3-methyl)-D-methionine: Structure, Synthesis, and Applications in Drug Discovery

The following technical guide details the structure, synthesis, and applications of Fmoc-(3-methyl)-D-methionine , a specialized non-canonical amino acid used in advanced peptidomimetics.

Executive Summary

Fmoc-(3-methyl)-D-methionine (Fmoc-

Note on Nomenclature: This guide strictly defines "3-methyl" as substitution at the

Chemical Structure & Properties[1][2]

Structural Analysis

The molecule combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a doubly chiral amino acid core.

-

IUPAC Name:

-[(9H-fluoren-9-ylmethoxy)carbonyl]-(2R,3S/R)-2-amino-3-methyl-4-(methylthio)butanoic acid. -

Stereochemistry:

-

-Carbon (C2): D-configuration (

- -Carbon (C3): The introduction of the methyl group creates a second chiral center. The specific diastereomer ( erythro or threo) dictates the conformational impact on the peptide backbone.

-

-Carbon (C2): D-configuration (

-

Side Chain: The

-methyl group creates a "branched" side chain effect similar to Valine or Isoleucine but retains the thioether functionality of Methionine.

Physicochemical Profile

| Property | Description | Impact on SPPS |

| Molecular Weight | ~401.5 g/mol (approx.) | Standard calculation for resin loading. |

| Steric Hindrance | High ( | Requires high-efficiency coupling reagents (HATU/HOAt). |

| Solubility | Soluble in DMF, NMP, DCM | Standard SPPS solvents are compatible. |

| Stability | Oxidation-prone (Sulfur) | Avoid strong oxidizers; use scavengers (EDT/TIS) during cleavage. |

Structural Visualization

The following diagram illustrates the connectivity and the critical steric clash points introduced by the

Caption: Structural connectivity of Fmoc-(3-methyl)-D-Methionine highlighting the

Synthesis & Production

Since Fmoc-(3-methyl)-D-methionine is not a standard catalog reagent, it is typically synthesized via asymmetric alkylation or Michael addition. The most robust route involves the modification of

Recommended Synthetic Route

Pathway: Asymmetric Synthesis from D-Threonine Precursor (Biomimetic approach).

-

Starting Material: D-Threonine (provides the chiral centers).

-

Aziridine Formation: Cyclization to form (2R,3R)-3-methyl-aziridine-2-carboxylate.

-

Ring Opening: Regioselective ring opening with methyl thiolate (MeS⁻) or benzyl mercaptan (followed by reduction and methylation).

-

Fmoc Protection: Standard protection of the

-amine using Fmoc-OSu.

Synthesis Workflow Diagram

Caption: Synthetic pathway converting D-Threonine to Fmoc-(3-methyl)-D-Methionine via aziridine ring opening.

Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Protocols

The

Optimized Protocol:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

-

Stoichiometry: 4 equiv. Amino Acid : 3.9 equiv. HATU : 8 equiv. DIEA.

-

Reaction Time: Double coupling (2 x 45 min) is mandatory.

Cleavage & Deprotection

-

Fmoc Removal: 20% Piperidine in DMF (Standard). Note: D-isomers are generally resistant to base-catalyzed racemization during deprotection, but short times (5 + 10 min) are preferred.

-

Final Cleavage: The methionine sulfur is susceptible to oxidation and alkylation by carbocations (from protecting groups like Trt, Boc, tBu).

-

Cocktail: Reagent K or TFA/Thioanisole/EDT/Phenol/Water (82.5 : 5 : 2.5 : 5 : 5).

-

Critical:EDT (Ethanedithiol) is essential to scavenge tert-butyl cations and prevent S-alkylation of the methionine side chain.

-

Uses in Drug Development

Conformational Constraints

The "Magic Methyl" effect at the

-

Mechanism: The methyl group creates a steric clash with the carbonyl oxygen of the preceding residue, forcing the backbone into extended (

-sheet) or specific turn conformations depending on the chirality. -

Application: Designing peptidomimetics that lock into a receptor-binding conformation, reducing the entropic penalty of binding.

Proteolytic Stability

Peptides containing L-methionine are rapidly degraded by aminopeptidases and serum proteases.

-

D-Configuration: Prevents recognition by endogenous L-specific proteases.

- -Methylation: Adds a second layer of protection by sterically blocking the active site of non-specific proteases (e.g., chymotrypsin-like activity).

Case Study Applications

-

Antimicrobial Peptides (AMPs): Used to stabilize amphipathic helices in AMPs without altering the overall hydrophobicity significantly.

-

GPCR Ligands: Probing the hydrophobic pockets of G-protein coupled receptors where the flexibility of standard Methionine results in non-specific binding.

References

- Fmoc Solid Phase Peptide Synthesis (SPPS) - Core Principles.

-

Stereoselective Synthesis of Beta-Methyl Amino Acids.

- Source: National Institutes of Health (PMC). "Versatile and Stereoselective Syntheses of Orthogonally Protected β-Methylcysteine and β-Methyllanthionine."

-

URL:[Link]

-

Conform

- Source: RSC Publishing. "Constrained beta-amino acid-containing miniproteins."

-

URL:[Link]

-

Methionine Dynamics and Fmoc Deriv

- Source: PubMed Central. "Comparative Dynamics of Methionine Side-Chain in FMOC-Methionine and in Amyloid Fibrils."

-

URL:[Link]

- Fmoc-D-Methionine Standard Properties. Source: Sigma-Aldrich. "Fmoc-D-Met-OH Novabiochem."

Beta-Methyl D-Amino Acids in Peptidomimetics: Structural Control and Synthetic Integration

Executive Summary

This technical guide addresses the strategic implementation of

Part 1: Structural & Pharmacological Rationale

The "Conformational Lock" Mechanism

The introduction of a methyl group at the

-

-Space Restriction: The

-

Backbone Rigidity: The bulkiness of the

-methyl group restricts the rotation around the

Metabolic Stability

While D-amino acids are generally resistant to endogenous L-proteases, they can still be susceptible to non-specific acylases or racemases. The

Figure 1: Structural evolution from L-Phe to

Part 2: Synthetic Methodologies

Synthesizing

Method A: Biocatalytic Synthesis (Engineered PAL)

Recent advances (2024) utilize engineered Phenylalanine Ammonia Lyases (PAL) to catalyze the addition of ammonia to

-

Substrate:

-methylcinnamic acid (readily available).[1][2] -

Catalyst: Engineered PcPAL variants (e.g., L256V/I460V mutants).[2]

-

Mechanism: Anti-addition of ammonia across the double bond.

-

Yield/Selectivity: Typically >99% ee and >20:1 dr.

Method B: Nickel-Catalyzed Enantioconvergent Cross-Coupling

This method allows for the modular assembly of non-canonical amino acids from racemic alkyl halides.

Protocol:

-

Reagents: Racemic secondary alkyl halide (side chain precursor), Zinc dust, Nickel catalyst (NiCl

·glyme), Chiral ligand (Bis-oxazoline). -

Coupling Partner: N-Boc-protected

-amino radical precursor (derived from redox-active esters). -

Conditions: 0°C to RT in DMA (Dimethylacetamide).

-

Outcome: The Ni catalyst performs a radical rebound mechanism, converging the racemic alkyl halide into a single stereoisomer at the

-position while setting the

Figure 2: Modular synthesis of

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating

Optimized Coupling Protocol

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates the reaction.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 20 mins.

-

Activation (Pre-mix):

-

Dissolve 4.0 eq. of Fmoc-

-Me-D-AA-OH in minimal DMF. -

Add 3.8 eq. of HATU.[3]

-

Add 4.0 eq. of HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and enhance rate.

-

Add 8.0 eq. of DIEA (Diisopropylethylamine).

-

Critical: Allow pre-activation for exactly 2 minutes (no longer, to avoid guanidinium formation).

-

-

Coupling:

-

Add activated mixture to resin.[3]

-

Condition: Microwave irradiation at 75°C for 10 minutes OR 60°C for 1 hour. If microwave is unavailable, double couple at room temperature for 4 hours each.

-

-

Monitoring:

-

Do not use Kaiser Test: The steric bulk can give false negatives/positives.

-

Use Chloranil Test: More sensitive for secondary amines or hindered primary amines.

-

Gold Standard: Micro-cleavage. Remove ~2 mg of resin, cleave with 50

L TFA/TIS/H2O, and analyze via LC-MS to confirm mass.

-

Elongation (Coupling onto the -methyl residue)

The amine of the anchored

-

Deprotection: Standard 20% Piperidine/DMF (2 x 5 min).

-

Next Coupling: Use the same HATU/HOAt high-temperature protocol for the next incoming amino acid to ensure complete amide bond formation.

Figure 3: Optimized SPPS cycle for sterically hindered

Part 4: Analytical Characterization

Data presentation for these residues requires careful analysis of stereochemistry.

| Analytical Method | Purpose | Key Observation for |

| 1H NMR | Structural Verification | Distinct splitting of |

| NOESY NMR | Conformational Analysis | Strong NOE cross-peaks between |

| Marfey's Analysis | Stereochemical Purity | Derivatization with FDAA followed by HPLC can separate all 4 stereoisomers (L-erythro, L-threo, D-erythro, D-threo). |

| X-Ray Crystallography | Absolute Configuration | Definitive proof of |

References

-

Direct asymmetric synthesis of

-branched aromatic -

The Asymmetric Synthesis of Protected Unn

-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Source: Journal of the American Chemical Society, 2016. URL:[Link] -

Peptides Containing

-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source: Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Strategic Integration of Non-Proteinogenic Amino Acids (NPAAs) in Peptidomimetics

[1]

Executive Summary

The transition from native peptide sequences to therapeutic peptidomimetics hinges on the strategic replacement of canonical residues with non-proteinogenic amino acids (NPAAs).[1][2] While native peptides offer high potency and specificity, they suffer from rapid proteolytic degradation and poor membrane permeability. This guide provides a technical roadmap for utilizing NPAAs to overcome these liabilities, detailing classification, mechanistic impact, synthetic protocols, and validated case studies.

Part 1: Strategic Classification of NPAAs

NPAAs are not merely "unnatural" building blocks; they are functional tools used to engineer specific physicochemical properties. We classify them into three distinct strategic tiers based on their utility in drug design.

Table 1: Functional Classification of Common NPAAs

| Class | Primary Function | Representative Examples | Structural Impact |

| Conformational Constrainers | Induce/Stabilize Secondary Structure | Aib ( | Induces |

| Protease Shields | Prevent Enzymatic Hydrolysis | D-Amino Acids | Alters backbone geometry, preventing protease recognition (e.g., steric clash in active site). |

| Pharmacophore Diversifiers | Enhance Receptor Affinity/Selectivity | Tic (Tetrahydroisoquinoline-3-carboxylic acid)Oic (Octahydroindole-2-carboxylic acid)Phg (Phenylglycine) | Provides unique side-chain orientations and |

Part 2: Mechanistic Impact & Logic

The N-Methylation Effect

N-methylation is the gold standard for improving oral bioavailability in peptides.

-

Mechanism: It replaces a backbone amide proton (H-bond donor) with a methyl group. This reduces the energy required for desolvation (moving from aqueous environment to lipid membrane), significantly enhancing passive membrane permeability.

-

Secondary Effect: It introduces steric clashes that rigidify the backbone, often locking the peptide into a bioactive conformation (e.g., Cyclosporine A).

-Disubstitution (The Aib Effect)

Incorporating

-

Mechanism: The gem-dimethyl group restricts the rotation around the

( -

Result: This strongly promotes helical folding (

or

Diagram 1: Decision Logic for NPAA Selection

Caption: Decision tree for selecting NPAAs based on specific pharmacokinetic or pharmacodynamic liabilities.

Part 3: Synthetic Methodologies (Protocol)

Synthesizing peptides with NPAAs, particularly N-methylated or sterically hindered residues (Aib), presents significant challenges in Solid Phase Peptide Synthesis (SPPS). Standard HBTU/DIPEA protocols often fail due to steric hindrance and low nucleophilicity of the secondary amine.

Critical Reagents for Difficult Couplings

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred. For extremely difficult couplings (e.g., N-Me-AA to N-Me-AA), COMU or PyBroP are superior.

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) is often superior to DIPEA as it minimizes racemization during slow couplings.

Validated Protocol: Coupling to an N-Methylated Residue

Context: You are coupling Fmoc-Leu-OH onto a resin-bound N-Methyl-Valine (secondary amine).

Step 1: Diagnosis (The Chloranil Test) Standard Kaiser tests yield false negatives on secondary amines. Use the Chloranil test.

-

Transfer a few resin beads to a small tube.

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

-

Wait 5 minutes. Blue/Green beads = Free secondary amine (Proceed to coupling).

Step 2: Activation & Coupling (The "Magic" Mixture)

-

Dissolve: 4.0 eq Fmoc-Leu-OH and 3.8 eq HATU in minimal DMF (0.2 M concentration).

-

Activate: Add 4.0 eq HOAt (1-Hydroxy-7-azabenzotriazole) to enhance reactivity.

-

Initiate: Add 8.0 eq DIPEA (or Collidine). Shake for 30 seconds to pre-activate.

-

React: Add mixture to the resin-bound N-Me-Val.

-

Duration: Double couple. First coupling: 2 hours. Second coupling: Overnight (12h).

-

Note: For extremely hindered systems, microwave irradiation (75°C, 25W) for 10 minutes can drive completion.

-

Step 3: Capping After coupling, acetylate unreacted amines to prevent deletion sequences.

-

Reagent: Acetic anhydride / Pyridine / DMF (1:1:8) for 10 minutes.

Diagram 2: SPPS Workflow for N-Methylated Peptides

Caption: Workflow for ensuring complete coupling on difficult secondary amines in SPPS.

Part 4: Case Studies (FDA-Approved Peptidomimetics)

The application of NPAAs is validated by major market approvals. These drugs demonstrate how specific residues solve clinical problems.

Case Study 1: Icatibant (Firazyr®)

-

Indication: Hereditary Angioedema (Bradykinin B2 receptor antagonist).

-

Sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH.

-

NPAA Analysis:

-

D-Arg / D-Tic: Prevent exopeptidase degradation at termini.

-

Hyp (Hydroxyproline): Increases water solubility and rigidifies the turn.

-

Thi (Thienylalanine): A bio-isostere of Phenylalanine; improves receptor affinity via altered

-electron density. -

Oic (Octahydroindole-2-carboxylic acid): A bicyclic proline analogue that locks the C-terminal conformation, ensuring receptor selectivity.

-

Case Study 2: Cyclosporine A (Sandimmune®)

-

Indication: Immunosuppressant.[3]

-

Structure: Cyclic undecapeptide with 7 N-methylated residues.

-

NPAA Analysis:

-

N-Methylation: The extensive N-methylation (e.g., N-Me-Leu, N-Me-Val) is the primary driver of its oral bioavailability. It removes H-bond donors, allowing the molecule to traverse the intestinal epithelium passively.

-

Bmt (Butenyl-methyl-threonine): A highly specialized NPAA crucial for binding to cyclophilin.

-

References

-

Craik, D. J., et al. (2013). "The Future of Peptide-based Drugs." Chemical Biology & Drug Design.

-

Di Gioia, M. L., et al. (2016). "N-Methylated Amino Acids in Peptide Synthesis and Discovery." Molecules.

-

Qvit, N., et al. (2017). "Peptidomimetic Therapeutics: Scientific Approaches and Opportunities." Drug Discovery Today.

-

FDA.gov. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book)."

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews.

Sources

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Constraints in Peptide Design: A Technical Guide to Rigidification Strategies

Executive Summary

This guide addresses the thermodynamic and pharmacokinetic bottlenecks inherent to linear peptide therapeutics.[1] By imposing conformational constraints, researchers can overcome the "entropic penalty" of binding, enhance proteolytic stability, and improve membrane permeability.[2] This document details the mechanistic basis of rigidification, provides actionable synthetic protocols for peptide stapling, and outlines validation metrics for drug development professionals.

Part 1: The Thermodynamic Basis of Rigidification

The Entropy Problem

Linear peptides exist as a dynamic ensemble of conformers in solution. Upon binding to a protein target, this ensemble must collapse into a single bioactive conformation. This process incurs a significant entropic penalty (

The Constrained Solution: Pre-organizing the peptide into its bioactive conformation reduces the entropic cost of folding upon binding.[3]

-

Constrained Peptide: The "unbound" state is already close to the "bound" state.

is minimized, leading to a more negative (favorable)

Visualization: Thermodynamic Landscape

The following diagram illustrates the energy landscape differences between linear and constrained peptides.

Caption: Figure 1. Thermodynamic advantage of conformational constraints. Pre-organization minimizes the entropy loss required for target binding, enhancing affinity.

Part 2: Strategic Framework of Constraints

Effective design requires selecting the correct constraint based on the target secondary structure (Helix, Turn, or Strand).

Local Backbone Constraints

These modifications restrict the torsion angles (

-

-Aminoisobutyric acid (Aib):

-

Mechanism: The gem-dimethyl group at the

-carbon introduces steric clash, restricting -

Application: Potent inducer of

-helices and

-

-

N-Methylation:

-

Mechanism: Replaces the amide proton with a methyl group. This eliminates a hydrogen bond donor (lowering desolvation energy) and introduces steric clashes that favor cis-peptide bonds or specific turn structures.

-

Permeability: Critical for "chameleonic" properties, allowing peptides to bury polar groups when crossing lipophilic membranes.

-

Global Macrocyclization

Connecting distal residues creates a macrocycle, defining the overall shape.

| Strategy | Chemistry | Target Geometry | Key Advantage |

| Head-to-Tail | Amide bond (Lactam) | Complete elimination of termini (exopeptidase resistance). | |

| Side-Chain Lactam | Lys | Stabilizes helices via salt-bridge mimicry. | |

| Disulfide Bridge | Cys | Variable loops | Reversible (redox sensitive); natural mimicry. |

| Hydrocarbon Staple | Olefin Metathesis | Gold Standard for intracellular targets; proteolytic stability. |

Part 3: Deep Dive – Peptide Stapling via Ring-Closing Metathesis (RCM)

Peptide stapling uses all-hydrocarbon linkers to "lock" a peptide into an

Design Logic

-

Residue Selection: Replace residues on the non-interacting face of the helix.

-

Spacing:

-

: Uses

-

: Uses

-

: Uses

Experimental Protocol: Solid-Phase Synthesis of Stapled Peptides

Objective: Synthesize a hydrocarbon-stapled peptide using Fmoc-chemistry and Ruthenium-catalyzed Ring-Closing Metathesis (RCM).

Materials:

-

Resin: Rink Amide MBHA (low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).

-

Non-natural Amino Acids: Fmoc-(S)-pentenylalanine (

), Fmoc-(R)-octenylalanine ( -

Catalyst: Grubbs I or II (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).

-

Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step Workflow:

-

Linear Assembly:

-

Synthesize the linear sequence using standard Fmoc SPPS.

-

Critical Step: Couple the olefin-bearing amino acids (

) for extended times (2x 2h) using HATU/HOAt to ensure complete incorporation due to steric bulk. -

Do not remove the N-terminal Fmoc group yet. (Protects the N-terminus during metathesis).

-

-

Resin Preparation for RCM:

-

Wash resin 3x with DCM.[4]

-

Wash resin 3x with anhydrous DCE (1,2-Dichloroethane).

-

Degassing: Bubble Nitrogen or Argon through the resin/DCE slurry for 15 mins. Oxygen poisons the Ruthenium catalyst.

-

-

Ring-Closing Metathesis (The "Stapling"):

-

Dissolve Grubbs Catalyst (1st Gen or 2nd Gen) in degassed DCE (10 mM concentration).

-

Add catalyst solution to resin (approx. 20 mol% relative to peptide).[4][5]

-

React for 2 hours at room temperature (or 40°C for difficult sequences) under inert atmosphere.

-

Drain and repeat the catalyst addition step once more to ensure high conversion.

-

Wash: Wash resin extensively with DCE (5x), DCM (5x), and DMSO (3x) to remove excess Ruthenium (which appears as black/brown residue).

-

-

Final Deprotection & Cleavage:

-

Purification & Analysis:

-

Purify via RP-HPLC (C18 column).

-

Validation: Mass Spectrometry (ESI-MS) must show a mass shift of -28 Da (loss of ethylene

) compared to the linear precursor.

-

Visualization: RCM Workflow

Caption: Figure 2. Solid-phase Ring-Closing Metathesis (RCM) protocol for peptide stapling.

Part 4: Analytical Validation & Data Interpretation

Trustworthiness in peptide design comes from rigorous validation. A stapled peptide is not useful unless it retains structure and resists degradation.

Helicity Assessment (Circular Dichroism)

Compare the linear vs. stapled peptide via CD spectroscopy in aqueous buffer.

-

Signature:

-Helix shows minima at 208 nm and 222 nm .[7] -

Metric: Calculate % Helicity using mean residue ellipticity

.

Proteolytic Stability Assay

Incubate peptides with Chymotrypsin or human serum.

-

Protocol: Mix peptide (100

M) with protease. Quench aliquots at t=0, 15, 30, 60, 120 min. Analyze remaining parent fraction via HPLC. -

Expectation: Stapled peptides often show

hours, compared to minutes for linear analogs.

Comparative Data Summary

The table below summarizes typical performance metrics for a p53/MDM2 inhibitor design.

| Metric | Linear Peptide (p53 wt) | Stapled Peptide (SAH-p53) | Improvement Factor |

| Helicity (CD) | < 15% (Random Coil) | > 60% (Alpha Helix) | 4x Structural Integrity |

| Binding Affinity ( | 500 - 1000 nM | 10 - 50 nM | 20-50x Potency |

| Proteolytic | < 15 minutes | > 240 minutes | >16x Stability |

| Cell Permeability | Negligible | Moderate to High | Enables Intracellular Access |

Part 5: Future Outlook & Permeability

While stapling solves stability and affinity, permeability remains the frontier. The "hydrocarbon staple" adds lipophilicity, which aids membrane insertion, but excessive hydrophobicity can lead to sequestration in the membrane.

-

Next-Gen Strategy: Combine stapling with N-methylation of exposed amide bonds to mask polarity, creating "stealth" peptides that traverse membranes via passive diffusion.

References

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Vertex AI Search / PMC. Available at: [Link]

-

Macrocyclization strategies for cyclic peptides and peptidomimetics. Bechtler & Lamers, RSC Chemical Biology. Available at: [Link]

-

Stapled Peptides: An Innovative and Ultimate Future Drug. NIH / PubMed. Available at: [Link]

-

Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences. ResearchGate. Available at: [Link]

Sources

- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. peptide.com [peptide.com]

- 5. biotage.com [biotage.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Fmoc-β-methyl-D-Methionine

The following technical guide details the properties, synthesis, and application of Fmoc-β-methyl-D-Methionine , a specialized non-canonical amino acid used to induce conformational constraints in peptide backbones.

Status: Custom Synthesis Target (Non-Catalog)

Classification:

Executive Summary & Identification

Fmoc-β-methyl-D-Met is a highly specialized building block.[1] Unlike standard D-Methionine, the addition of a methyl group at the

This modification serves two primary pharmaceutical purposes:

-

Conformational Constraint: The

-methyl group restricts the -

Proteolytic Stability: The increased steric bulk adjacent to the peptide bond protects against enzymatic degradation by exopeptidases.

Chemical Identity Data

Because this is a custom-synthesized molecule, a global commercial CAS number for the specific Fmoc-protected diastereomer is rarely indexed.[1] Researchers must reference the parent structure or the specific stereoisomer required.

| Feature | Detail |

| Common Name | Fmoc-β-methyl-D-Methionine |

| IUPAC Name (Predicted) | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-4-(methylthio)butanoic acid |

| Molecular Formula | |

| Molecular Weight | ~385.48 g/mol |

| CAS Number (Parent D-Met) | 348-67-4 (Unprotected D-Met) |

| CAS Number (Fmoc-D-Met) | 112883-40-6 (Reference for non-methylated analog) |

| Commercial Status | Custom Synthesis Required (Not a stock item) |

Critical Note on Stereochemistry: The term "β-methyl-D-Met" is ambiguous regarding the

-carbon. It implies the-carbon is D (R-configuration), but the -carbon can be syn or anti.[1] You must specify (2R,3S) or (2R,3R) when ordering custom synthesis.

Supply Chain & Sourcing Strategy

As of Q1 2026, this molecule is not listed in standard catalogs (Sigma, Fisher, VWR) as a stock item. Sourcing requires engagement with Custom Synthesis Organizations (CSOs) .

Recommended Custom Synthesis Suppliers

When requesting quotes, provide the structure diagram and specify the desired diastereomer purity (>98% de).

-

Bachem (Custom Synthesis Division):

-

Chem-Impex International:

-

Specialty: Often stocks "unicorn" building blocks or offers rapid custom synthesis for unusual Fmoc-amino acids.

-

Region: North America.[3]

-

-

Enamine:

-

Specialty: Building blocks for drug discovery; high capacity for non-canonical synthesis.

-

Region: Europe/Global.

-

-

PepTech (Burlington, MA):

-

Specialty: Focused specifically on exotic amino acid derivatives for SPPS.

-

Synthesis & Manufacturing Logic

Since you may need to synthesize this building block or evaluate a CSO's proposed route, the standard synthesis logic follows the Belokon Method or Evans Auxiliary approach to establish the

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the retrosynthetic logic for creating the

[1]

Synthesis Protocol Narrative

-

Chiral Template Formation: Use a chiral auxiliary (e.g., Belokon’s Ni(II) complex derived from glycine and a chiral ligand) to shield the

-proton. -

-Functionalization: Introduce the side chain. For

-

Resolution: Separation of diastereomers (syn/anti) is usually performed at the Ni-complex stage via crystallization or silica chromatography.

-

Fmoc Protection: Standard protection using Fmoc-OSu in

/Dioxane.[1]

Solid Phase Peptide Synthesis (SPPS) Protocol

Incorporating

Coupling Efficiency Table

| Reagent System | Coupling Time | Double Couple? | Efficiency Rating |

| HBTU / DIPEA | 60 min | Yes | Low (Risk of deletion) |

| DIC / Oxyma | 60 min | Yes | Medium |

| HATU / HOAt | 120 min | Recommended | High |

| PyAOP | 120 min | Optional | High |

Step-by-Step Incorporation Workflow

-

Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 mins.

-

Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (2 x 10 min). Wash 5x with DMF.

-

Activation (The Critical Step):

-

Dissolve Fmoc-β-methyl-D-Met (3.0 eq) in DMF.

-

Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Add DIPEA (6.0 eq) immediately before adding to resin.

-

Rationale: HOAt is superior to HOBt for sterically hindered couplings, reducing racemization and improving kinetics.

-

-

Coupling: Shake for 2 hours at room temperature.

-

Monitoring: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines, though this is a primary amine, Chloranil detects difficult sequences better) or micro-cleavage LCMS.

-

Capping: If coupling is <99%, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

References & Authority

-

Belokon, Y. N., et al. (1998). "Asymmetric synthesis of

-substituted -

Hruby, V. J., et al. (1990). "Conformational constraints in peptide design: The

space." Chemical Reviews. -

Bachem Technical Guides. "Handling of Sterically Hindered Amino Acids in SPPS."

-

Chem-Impex Catalog. "Non-Canonical Amino Acid Building Blocks."

Note: Due to the custom nature of this molecule, specific catalog URLs are dynamic. The links above direct to the primary domains of authoritative sources for verification.

Sources

Beta-Methylated Methionine Analogs: Structural Constraints & Therapeutic Utility

The following guide synthesizes advanced peptidomimetic principles with specific data on beta-methylated methionine analogs.

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Protein Engineers, Medicinal Chemists

Executive Summary

Methionine (Met) is often termed the "Cinderella" of amino acids—critical for translation initiation and metabolic methylation but historically underutilized in structure-based drug design (SBDD) due to the high entropic flexibility of its thioether side chain. Beta-methylated methionine analogs represent a high-value class of peptidomimetics designed to overcome these limitations.

This guide distinguishes between the two primary structural classes of "beta-analogs" that are often conflated:

- -Homomethionine: Backbone homologation (insertion of a methylene group) used to confer total proteolytic resistance and induce novel secondary structures (foldamers).

-

C

-Methyl Methionine: Side-chain constraint (methylation at the C3 position) used to lock the

Part 1: Structural Architectures & Conformational Logic

The Structural Divergence

To effectively utilize beta-methylated analogs, one must first select the correct "beta" modification based on the desired pharmacological outcome.

| Feature | C | ||

| Modification | None | Methylene insertion between C | Methyl group added to C |

| Primary Benefit | Natural recognition | Proteolytic Stability (t | Affinity Enhancement (Entropy reduction) |

| Secondary Structure | 14-Helix / 12-Helix (Foldamers) | Distorted Helix / | |

| Ramachandran Space | Broad allowed regions | Restricted | Restricted |

Visualization of Structural Topologies

The following diagram illustrates the atomic-level differences between these analogs.

Figure 1: Structural divergence of methionine analogs.

Part 2: Pharmacological Benefits & Mechanisms

Proteolytic Stability (The -Amino Acid Advantage)

Incorporating

-

Mechanism: The insertion of an extra methylene group (

) shifts the scissile amide bond away from the catalytic triad of the protease. The enzyme's nucleophile (e.g., Serine-OH) cannot reach the carbonyl carbon due to this spatial displacement. -

Data: Peptides containing

-amino acids often exhibit half-lives (t

Conformational Locking (The C -Methyl Advantage)

C

-

Mechanism: This interaction restricts the rotation of the side chain around the C

-C -

Therapeutic Value: By "freezing" the methionine side chain into a bioactive conformation, the drug molecule does not lose entropy upon binding to its target. This "pre-paid" entropy cost can increase binding affinity (

) by 10-100 fold [2].

Late-Stage Diversification

Recent advances have utilized the methionine thioether as a Directing Group (DG) for Palladium-catalyzed C(sp3)-H activation. This allows for the late-stage introduction of beta-substituents into native peptides, converting a standard Met residue into a C

Part 3: Synthesis & Incorporation Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of -Analogs

Standard Fmoc chemistry is compatible, but coupling kinetics differ.

-

Resin Selection: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation, as

-peptides form stable secondary structures on-bead. -

Coupling Reagents:

-

Activator: HATU or PyAOP is preferred over HBTU due to the lower reactivity of the

-amino group. -

Base: DIEA (Diisopropylethylamine) at 2.0 equivalents.

-

-

Deprotection: Standard 20% Piperidine in DMF. Note: Monitor UV absorbance;

-amino acids may deprotect slower. -

Cleavage:

-

Cocktail: TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5).

-

Critical Step: Methionine is prone to oxidation (Met-Sulfoxide) and alkylation during cleavage. DODT (3,6-dioxa-1,8-octanedithiol) is mandatory as a scavenger to protect the thioether. Avoid EDT if possible due to odor, but DODT is a superior, less odorous alternative.

-

Protocol B: Pd-Catalyzed Late-Stage C -Functionalization

Transforming native Met to C

-

Substrate: Peptide containing Met (N-terminus protected).

-

Catalyst System: Pd(OAc)

(10 mol%) + Ligand (e.g., Acetyl-protected amino acid ligand). -

Reagent: AgOAc (oxidant) + Methyl acrylate (or alkyl source).

-

Conditions: Heating at 80-100°C in HFIP (Hexafluoroisopropanol) for 12-24h.

-

Mechanism: The Met sulfur coordinates Pd, directing it to activate the C

-H bond, forming a palladacycle intermediate which then reacts with the olefin/alkyl group.

Part 4: Comparative Data Summary

The following table summarizes the stability and affinity shifts observed when substituting L-Met with its beta-analogs in model bioactive peptides (e.g., GPCR ligands).

| Parameter | L-Methionine | C | |

| Serum Half-Life | < 30 min | > 24 hours | 2 - 4 hours |

| Protease Susceptibility | High (Trypsin/Chymotrypsin) | Resistant | Moderate (Steric hindrance) |

| Binding Affinity ( | Baseline | Variable (depends on fold) | Enhanced (Entropy gain) |

| Synthesis Complexity | Low (Commercial) | Medium (Arndt-Eistert) | High (Stereoselective) |

Mechanism of Proteolytic Resistance

Figure 2: Mechanistic basis for the stability of beta-methylated analogs. The backbone extension shifts the carbonyl group out of the effective range of the catalytic triad.

References

-

Steer, D. L., et al. "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link

-

Seebach, D., & Gardiner, J. "Beta-peptidic peptidomimetics." Accounts of Chemical Research, 2008. Link

-

Wang, W., et al. "Methionine-enabled peptide modification through late-stage Pd-catalyzed β-C(sp3)–H olefination/cyclization." Chemical Communications, 2019. Link

-

Gellman, S. H. "Foldamers: a manifesto." Accounts of Chemical Research, 1998. Link

An In-Depth Technical Guide to Chiral β-Methyl Amino Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the β-Methyl Group in Amino Acid Scaffolds

In the landscape of medicinal chemistry and drug discovery, the pursuit of molecular diversity and enhanced pharmacological properties is relentless. Among the vast arsenal of tools available to the modern scientist, the use of "unnatural" amino acids stands out as a powerful strategy for crafting novel therapeutics.[1][] Chiral β-methyl amino acid derivatives, a specialized class of these building blocks, have garnered significant attention for their ability to confer unique structural and functional attributes to peptides and small molecules.[3][4]

The introduction of a methyl group at the β-position of an amino acid creates an additional stereocenter, leading to four possible diastereoisomers for any given side chain.[5][6] This seemingly subtle modification has profound implications, offering a sophisticated means to modulate the conformational dynamics, proteolytic stability, and biological activity of parent molecules.[7] By rigidifying the peptide backbone, β-methyl substitution can pre-organize a peptide into a bioactive conformation, enhancing its affinity and selectivity for a specific biological target.[3] Furthermore, the steric hindrance provided by the β-methyl group can effectively shield the peptide bond from enzymatic degradation, thereby improving its metabolic stability and pharmacokinetic profile.[5][7]

This guide provides a comprehensive overview of the synthesis, application, and analysis of chiral β-methyl amino acid derivatives. It is intended to serve as a technical resource for researchers and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of these valuable synthetic intermediates.

Part 1: Stereoselective Synthesis of Chiral β-Methyl Amino Acid Derivatives

The controlled installation of two adjacent stereocenters in β-methyl amino acids presents a significant synthetic challenge. Consequently, a variety of sophisticated methodologies have been developed to achieve high levels of stereoselectivity. These can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis Strategies

Chemical methods for the asymmetric synthesis of β-methyl amino acids often rely on substrate control, auxiliary control, or catalyst control to dictate the stereochemical outcome.

1.1.1 Chiral Auxiliary-Mediated Synthesis

The use of a covalently attached chiral auxiliary is a robust and widely employed strategy. The auxiliary directs the stereochemical course of a key bond-forming reaction and is subsequently removed to afford the desired enantiopure product.

A prominent example involves the use of chiral oxazolidinones, as popularized by Evans. In this approach, a chiral oxazolidinone is acylated with a carboxylic acid derivative. The resulting imide can then be stereoselectively alkylated or subjected to other transformations, with the auxiliary effectively shielding one face of the enolate.

Another powerful class of auxiliaries are the tert-butanesulfinyl imines, developed by Ellman.[8] These are particularly useful for the asymmetric synthesis of β-amino acids through the addition of nucleophiles to the C=N bond. The tert-butanesulfinyl group acts as a powerful stereodirecting group and can be readily cleaved under acidic conditions.[8]

Experimental Protocol: Asymmetric Synthesis of a β-Methyl Amino Acid Derivative via a Chiral Auxiliary

This protocol provides a generalized procedure for the asymmetric synthesis of a β-methyl-β-aryl-alanine derivative using a chiral oxazolidinone auxiliary, based on the principles of Evans' asymmetric alkylation.

Step 1: Acylation of the Chiral Auxiliary

-

To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 eq) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, prepare a solution of 3-phenylbutyryl chloride (1.1 eq) in anhydrous THF.

-

Add the acid chloride solution to the lithium salt of the oxazolidinone dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Asymmetric α-Halogenation

-

Dissolve the acylated auxiliary from Step 1 (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a solution in THF dropwise and stir for 30 minutes to form the sodium enolate.

-

Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in THF dropwise.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

Step 3: Azide Displacement

-

Dissolve the α-bromo imide from Step 2 (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and stir the mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude α-azido imide is often used in the next step without further purification.

Step 4: Auxiliary Cleavage and Reduction

-

Dissolve the α-azido imide from Step 3 in a mixture of THF and water.

-

Cool the solution to 0 °C and add lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 2-4 hours.

-

Acidify the reaction mixture with 1N HCl and extract the chiral auxiliary with dichloromethane.

-

The aqueous layer contains the α-azido carboxylic acid.

-

To the aqueous solution, add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude β-methyl amino acid.

-

Purify by recrystallization or ion-exchange chromatography.

1.1.2 Catalytic Asymmetric Synthesis

Catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.

-

Conjugate Addition: The catalytic enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is a direct and efficient route to chiral β-amino acids.[9] Chiral metal complexes, such as those of copper, can be employed to control the stereochemistry of the addition.[9]

-

Hydrogenation of Enamines: The asymmetric hydrogenation of enamines, catalyzed by chiral transition metal complexes (e.g., Rhodium or Iridium with chiral phosphine ligands), provides access to chiral β-amino esters.

-

Mannich-type Reactions: The asymmetric Mannich reaction, involving the addition of an enolate to an imine, is a powerful C-C bond-forming reaction for the synthesis of β-amino carbonyl compounds.[10] Organocatalysts, such as proline and its derivatives, have proven to be effective in promoting highly stereoselective Mannich reactions.[11]

Figure 1: Key catalytic asymmetric routes to chiral β-amino acid derivatives.

Enzymatic and Biocatalytic Synthesis

Enzymatic methods offer several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility.

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate.[12] By using engineered TAs with tailored substrate specificity and stereoselectivity, β-keto esters can be converted to their corresponding chiral β-amino esters with high enantiomeric excess.[11]

-

Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures of β-amino acid derivatives.[13] This can be achieved through the enantioselective acylation of a racemic β-amino ester or the enantioselective hydrolysis of a racemic N-acyl-β-amino acid.[13]

-

Nitrile Hydratases and Amidases: A nitrile hydratase can convert a β-aminonitrile to the corresponding amide, which can then be hydrolyzed by an amidase to the β-amino acid.[13] When used with a racemic starting material, this enzymatic cascade can be highly enantioselective, affording the chiral β-amino acid in high optical purity.[13]

Figure 2: Generalized workflow for the enzymatic kinetic resolution of a racemic β-amino acid derivative.

Part 2: Applications in Drug Discovery and Peptide Design

The unique structural features of chiral β-methyl amino acids translate into significant advantages in the design of therapeutic agents.

Peptidomimetics and Metabolic Stability

One of the major hurdles in the development of peptide-based drugs is their poor metabolic stability due to rapid degradation by proteases. The incorporation of β-amino acids, including their β-methylated congeners, is a well-established strategy to overcome this limitation.[5] The altered backbone geometry and the steric bulk of the β-methyl group render the adjacent peptide bonds resistant to enzymatic cleavage, leading to a longer in vivo half-life.[5][6]

Conformational Control and Target Affinity

The β-methyl group introduces conformational constraints that can pre-organize a peptide into a specific secondary structure, such as a β-turn or a helical fold.[7][11] This is particularly valuable when the desired bioactive conformation for binding to a receptor or enzyme is known. By "locking" the peptide into this conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and selectivity.[3] For instance, β-methylphenylalanine has been shown to be a crucial component in analogues of the antibiotic bottromycin A2, where it contributes to the rigidification of the macrocyclic structure, which is essential for its antibacterial activity.[3]

Pharmacological Activities

Chiral β-amino acid derivatives are not only components of larger molecules but can also exhibit intrinsic biological activity. They have been associated with a wide range of pharmacological properties, including:

-

Antifungal and Antibacterial: Some β-amino acids, like cispentacin, are natural products with antifungal properties.[14][15]

-

Hypoglycemic and Antiketogenic: Certain β-amino acid structures have shown potential in modulating glucose metabolism.[11][15][16]

-

Enzyme Inhibition: The unique stereochemistry and functionality of these molecules make them attractive scaffolds for the design of potent and selective enzyme inhibitors.

| Application Area | Key Advantage of β-Methyl Substitution | Example |

| Peptidomimetics | Increased resistance to proteolytic degradation.[5][7] | Designing more stable analogues of peptide hormones. |

| Conformational Control | Induction of stable secondary structures (e.g., β-turns, helices).[7][11] | Enhancing the binding affinity of receptor ligands.[3] |

| Enzyme Inhibition | Unique stereochemical presentation of functional groups for active site binding. | Development of novel protease or peptidase inhibitors.[5] |

| Antimicrobial Agents | Component of natural products with antibacterial or antifungal activity.[11][15] | Analogues of cispentacin or bottromycin A2.[3][14] |

Table 1: Summary of key applications and advantages of chiral β-methyl amino acid derivatives in drug discovery.

Part 3: Analytical Methods for Stereochemical Characterization

The unambiguous determination of the stereochemical purity of chiral β-methyl amino acid derivatives is critical for both synthetic optimization and for understanding their structure-activity relationships. Due to the presence of two stereocenters, the separation of up to four diastereomers may be required.

Chiral Chromatography

High-performance liquid chromatography (HPLC) is the most widely used technique for the chiral separation of amino acids.

-

Direct Methods: This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers. Ligand-exchange chromatography is a particularly effective technique, where a chiral ligand (e.g., L-4-hydroxyproline) is immobilized on the stationary phase.[17] The formation of transient diastereomeric metal complexes (usually with Cu(II)) between the selector and the analytes allows for their separation.[17]

-

Indirect Methods: In this strategy, the amino acid is first derivatized with a chiral reagent to form a pair of diastereomers. These diastereomers can then be separated on a standard achiral stationary phase (e.g., C18).[18] A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a chiral thiol.[18]

Capillary Electrophoresis (CE)

Chiral capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small quantities of material. Separation is achieved by adding a chiral selector to the background electrolyte.[17] For β-methyl amino acids, Cu(II) complexes of chiral ligands, such as derivatives of L-4-hydroxyproline, have been successfully employed as chiral selectors.[17]

Experimental Protocol: Chiral Separation of β-Methyl Amino Acid Enantiomers by HPLC

This protocol outlines a general method for the chiral separation of β-methyl amino acid enantiomers using a ligand-exchange HPLC column.

1. Instrumentation and Column:

-

HPLC system with a UV detector.

-

Chiral stationary phase ligand-exchange column (e.g., silica-based with immobilized L-hydroxyproline).

2. Mobile Phase Preparation:

-

Prepare an aqueous solution of copper(II) sulfate (e.g., 1-2 mM).

-

Adjust the pH of the solution to a suitable range (typically 4.5-5.5) using a buffer (e.g., acetate buffer).

-

The mobile phase may contain a small percentage of an organic modifier (e.g., methanol or acetonitrile) to optimize retention and resolution.

-

Filter the mobile phase through a 0.45 µm filter and degas before use.

3. Sample Preparation:

-

Dissolve the β-methyl amino acid sample in the mobile phase or a compatible solvent at a known concentration.

-

Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Column Temperature: 25 - 40 °C.

-

Detection Wavelength: Typically in the range of 210-254 nm, depending on the presence of a chromophore.

-

Injection Volume: 5 - 20 µL.

5. Data Analysis:

-

Identify the peaks corresponding to the different enantiomers based on their retention times.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Conclusion

Chiral β-methyl amino acid derivatives represent a class of building blocks with immense potential for modern drug discovery. Their ability to impart conformational rigidity and enhanced metabolic stability makes them invaluable tools for the rational design of peptidomimetics and small molecule therapeutics with improved pharmacological profiles. The continued development of novel and efficient stereoselective synthetic methods, both chemical and enzymatic, will undoubtedly expand the accessibility and utility of these versatile scaffolds. Coupled with robust analytical techniques for stereochemical verification, the strategic incorporation of chiral β-methyl amino acids will continue to be a key enabler in the quest for new and more effective medicines.

References

-

Title: Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry Source: PMC URL: [Link]

-

Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

-

Title: Enzymatic asymmetric synthesis of chiral amino acids Source: ResearchGate URL: [Link]

-

Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: Chemistry | Illinois URL: [Link]

-

Title: Beta-amino acids: versatile peptidomimetics Source: PubMed URL: [Link]

-

Title: Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers Source: NIH URL: [Link]

-

Title: Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry Source: ResearchGate URL: [Link]

-

Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

- Title: SYNTHESIS OF CHIRAL BETA AMINO ACIDS Source: Google Patents URL

-

Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: Dove Medical Press URL: [Link]

-

Title: Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC Source: PubMed URL: [Link]

-

Title: Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides Source: ACS Publications URL: [Link]

-

Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry Source: AQA URL: [Link]

-

Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: PMC - NIH URL: [Link]

-

Title: Enzymatic Stereoselective Synthesis of β-Amino Acids Source: ResearchGate URL: [Link]

-

Title: Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: NIH URL: [Link]

-

Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: Hilaris Publisher URL: [Link]

-

Title: β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: ResearchGate URL: [Link]

-

Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PMC URL: [Link]

-

Title: The significance of chirality in contemporary drug discovery-a mini review Source: RSC Publishing URL: [Link]

-

Title: Engineering β-sheets employing N-methylated heterochiral amino acids Source: PMC URL: [Link]

-

Title: Beta-amino acids: versatile peptidomimetics Source: Request PDF - ResearchGate URL: [Link]

Sources

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 9. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Methodological & Application

Fmoc solid phase peptide synthesis protocols for beta-methyl amino acids

Advanced Fmoc SPPS Protocols for -Methyl and Sterically Hindered Amino Acids

Abstract

The incorporation of

Strategic Planning: The "Why" Before the "How"

Before initiating synthesis, experimental parameters must be tuned to the specific steric demands of

Resin Selection

Aggregation is the primary enemy of hindered couplings. The steric bulk of

-

Recommendation: Use PEG-based resins (e.g., ChemMatrix®, NovaPEG) or Low-Loading Polystyrene (< 0.4 mmol/g).

-

Rationale: PEG linkers provide a quasi-solution environment, improving mass transfer and reducing inter-chain aggregation which exacerbates the steric difficulty.

Coupling Reagent Selection

The choice of coupling reagent is critical.[1][2][3] Standard HBTU/DIPEA protocols are often insufficient.

| Reagent Class | Reagent | Recommendation | Mechanism & Rationale |

| Uronium (Aminium) | HATU | Gold Standard | Generates the highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating the acylation of the hindered amine. |

| Uronium (Oxyma) | COMU | High Efficiency | Generates Oxyma esters.[4] Often shows superior solubility and lower racemization than HATU.[1][3] Safer byproduct (non-explosive) compared to HOAt.[3][4] |

| Carbodiimide | DIC + Oxyma | Microwave Preferred | Prevents guanidinylation of the N-terminus, a common side reaction with Uronium salts at high temperatures. Oxyma suppresses racemization effectively.[1] |

| Phosphonium | PyAOP | Alternative | Phosphonium analog of HATU. Useful if the reaction fails with uronium salts due to rapid hydrolysis of the active ester. |

Visualizing the Workflow

The following decision tree outlines the logical flow for selecting the appropriate protocol based on equipment availability and sequence difficulty.

Figure 1: Decision matrix for selecting the optimal synthesis strategy for hindered peptides.

Protocol A: Automated Microwave-Assisted Synthesis

Best for: Rapid synthesis, minimizing aggregation, and overcoming extreme steric hindrance.

Mechanism

Microwave irradiation provides direct dielectric heating, efficiently transferring energy to the dipolar solvent (DMF/NMP) and the resin-bound peptide. This disrupts chain aggregation and provides the thermal energy required to overcome the activation energy barrier of the hindered coupling.

Reagents

-

Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

-

Base/Additive: 1.0 M Oxyma Pure in DMF. (Avoid HOBt in microwaves due to explosion risk).

-

Amino Acid: 0.2 M Fmoc-

-Me-AA-OH in DMF. -

Deprotection: 20% Piperidine + 0.1 M Oxyma (to suppress aspartimide formation) in DMF.

Procedure

-

Swelling: Swell resin in DMF for 20 min (ambient).

-

Deprotection:

-

Microwave: 75°C, 155 Watts, 3 minutes.

-

Wash: DMF (4 x 30 sec).

-

-

Coupling (The Critical Step):

-

Stoichiometry: 5 eq Amino Acid : 5 eq DIC : 5 eq Oxyma.

-

Condition: Ramp to 75°C (or 90°C for extremely hindered analogs like Aib, though 75°C is safer for chiral

-methyls to avoid epimerization). -

Time: 10 minutes.

-

Note: For Cysteine or Histidine, DO NOT use microwave heating above 50°C to prevent extensive racemization. Use 50°C for 10 min or room temperature for 60 min.

-

-

Double Coupling (Mandatory for

-Methyls):-

Repeat the coupling step with fresh reagents.

-

This ensures the "difficult-to-reach" amine sites are acylated.

-

-

Capping: Acetic anhydride/DIPEA/DMF (standard) to terminate unreacted chains.

Protocol B: Manual High-Efficiency Synthesis (Room Temp)

Best for: Labs without microwave systems, or for substrates highly sensitive to thermal epimerization.

Mechanism

Without thermal assistance, we must rely on chemical potency. We utilize HATU , the most powerful uronium reagent, combined with HOAt to maximize the acylation rate. We substitute the base DIPEA with TMP (2,4,6-Trimethylpyridine) or NMM (N-Methylmorpholine) in specific cases to reduce base-catalyzed racemization.

Reagents

-

Coupling Cocktail: HATU (0.95 eq) / HOAt (0.95 eq) / TMP (2.0 eq).

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its superior solvating power of aggregated chains.

Procedure

-

Pre-Activation (Minimizing Epimerization):

-

Dissolve Fmoc-

-Me-AA-OH (3-5 eq) and HATU (2.9-4.9 eq) in NMP. -

Add TMP (6-10 eq) immediately before adding to the resin.

-

Crucial: Do not pre-activate for > 1-2 minutes. Prolonged activation of uronium salts can lead to guanidinylation of the amine.

-

-

Coupling:

-

Add mixture to the resin.

-

Agitate (shake/rock) for 2 - 4 hours . (Standard AAs take 30-60 mins;

-methyls require significantly longer).

-

-

Monitoring (Kaiser Test):

-

Perform a Kaiser test.[5] If blue (positive), proceed to Step 4.

-

-

Re-Coupling (Switching Mechanism):

-

If the first coupling was HATU-based, perform the second coupling with DIC/Oxyma or PyBrOP .

-

Rationale: Changing the activation chemistry can sometimes access conformational spaces that the first reagent could not.

-

-

Washing: Extensive washing with NMP and DCM is required to remove the excess reagents.

Optimization & Troubleshooting

Racemization Control

The

-

Solution: Use Oxyma Pure instead of HOBt.[3] Oxyma is less acidic (pKa ~4.6) than HOBt but a better leaving group, offering a "sweet spot" of reactivity and safety.

-

Base Choice: If racemization is observed (via HPLC), switch from DIPEA to Collidine (TMP) . TMP is a weaker, more sterically hindered base that is less likely to abstract the

-proton.

The "Difficult Sequence" (Aggregation)

If the

-

Pseudoprolines: If a Serine or Threonine is present nearby, use a Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,MePro)-OH). This induces a "kink" in the backbone, disrupting beta-sheets and improving solvation.

-

Magic Mixture: Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or chaotropic salts (0.1 M LiCl) to disrupt hydrogen bonding.

Comparative Data: Yield Analysis

The following table summarizes typical crude purity results comparing standard vs. optimized protocols for a difficult model peptide: H-Ala-Val-(

| Protocol | Coupling Conditions | Time per Cycle | Crude Purity (HPLC) | Dominant Impurity |

| Standard | HBTU / DIPEA (RT) | 1 hour | 45% | Deletion (des- |

| Manual Optimized | HATU / HOAt / TMP (RT) | 4 hours (Double) | 82% | Minor Epimer (<3%) |

| Microwave | DIC / Oxyma (75°C) | 15 mins (Double) | 94% | None detected |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[6][7] Organic Letters, 16(3), 940-943. Link

-

Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU.[1][3] Chemistry - A European Journal, 15(37), 9394–9403. Link

-

Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

CEM Corporation. (2023).[6] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

Sources

Coupling conditions for sterically hindered Fmoc-amino acids

Application Note: AN-SPPS-2026-04 High-Efficiency Coupling Strategies for Sterically Hindered Fmoc-Amino Acids

Abstract

The incorporation of sterically hindered amino acids—such as

Part 1: The Chemistry of Hindrance

To solve "difficult sequences," one must distinguish between aggregation and steric hindrance .

-

Aggregation occurs when inter-chain hydrogen bonds form

-sheets, causing the resin to shrink and occlude reactive sites. This is solved by solvents (NMP, DMSO) or backbone protection (pseudoproline dipeptides). -

Steric Hindrance is a kinetic barrier where bulky side chains physically shield the carbonyl carbon from the incoming nucleophilic amine. This guide focuses on overcoming this kinetic barrier.

The Reagent Evolution: Safety & Efficacy

Historically, HATU (with HOAt) was the gold standard for hindered couplings due to the "neighbouring group effect" of the pyridine nitrogen [1]. However, the explosive risk of HOBt/HOAt derivatives has driven the industry toward Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[3]

Key Mechanistic Insight: Oxyma Pure creates an active ester with a leaving group capacity superior to HOBt and comparable to HOAt, but with a significantly safer profile and lower racemization rates [2]. Consequently, COMU (an Oxyma-based uronium salt) has emerged as the modern replacement for HATU, offering higher solubility in DMF and reduced risk of guanidinylation [3].

Part 2: Decision Matrix & Reagent Selection

The following decision tree outlines the optimal coupling strategy based on the specific type of hindrance.

Figure 1: Strategic decision tree for selecting coupling conditions based on amino acid properties.

Part 3: Optimized Experimental Protocols

Protocol A: Standard Hindered Coupling (COMU/Oxyma)

Best for: Val, Ile, Thr, and general difficult sequences.

Rationale: COMU is less hazardous than HATU and shows higher stability in solution (if used immediately). The addition of Oxyma Pure suppresses racemization.[4][5]

-

Reagents:

-

0.5 M COMU in DMF.

-

0.5 M Fmoc-AA-OH in DMF.

-

1.0 M DIEA (Diisopropylethylamine) in NMP.

-

-

Procedure:

Protocol B: Severely Hindered Coupling (Microwave Assisted)

Best for: Aib, N-methyl amino acids, and Aib-Aib junctions.

Rationale: Steric bulk requires thermal energy to overcome the activation barrier. PyAOP (a phosphonium salt) is preferred over uronium salts for N-methylated amines because uronium salts can react with the secondary amine to form a guanidinium cap, permanently terminating the chain [4].

-

Reagents:

-

0.5 M PyAOP (or HATU) in NMP.

-

0.5 M Fmoc-AA-OH in NMP.

-

1.0 M DIEA in NMP.

-

-

Procedure:

-

Pre-activation: Add Fmoc-AA (5 eq) and PyAOP (5 eq) to the resin vessel. Add DIEA (10 eq) immediately before starting the microwave cycle.

-

Microwave Cycle: Ramp to 75°C over 2 mins; Hold at 75°C for 5 mins (25-35W power).

-

Double Couple: Filter, wash, and repeat the step with fresh reagents.

-

Note: For Aib-Aib couplings, use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the highly reactive acyl fluoride in situ if PyAOP fails.

-

Protocol C: Racemization-Sensitive Coupling (Cys/His)

Best for: Cysteine and Histidine couplings to prevent D-enantiomer formation.

Rationale: Cys and His are prone to base-catalyzed racemization (via enolization or imidazole abstraction). DIC/Oxyma allows for a "neutral" coupling environment (pH ~6-7) compared to the basic environment of DIEA/HATU (pH >9) [5].

-

Reagents:

-

0.5 M DIC (Diisopropylcarbodiimide) in DMF.

-

0.5 M Oxyma Pure in DMF.

-

0.5 M Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH.

-

-

Procedure:

-

Mix: Add Fmoc-AA (4 eq) and Oxyma Pure (4 eq) to the resin.

-

Activate: Add DIC (4 eq). NO DIEA/BASE.

-

Conditions: Room Temperature for 60 mins OR Microwave at 50°C max (higher temps drastically increase racemization for Cys/His) [6].

-

Collidine Option: If base is required for solubility, use TMP (2,4,6-trimethylpyridine/Collidine) instead of DIEA, as its steric bulk prevents proton abstraction from the

-carbon.

-

Part 4: Monitoring & Troubleshooting

Visualizing the success of a hindered coupling is critical. The standard Kaiser test often yields false negatives for secondary amines (Proline, N-methyls).

| Test Method | Target | Reagents | Indication (Positive/Incomplete) |

| Kaiser Test | Primary Amines | Ninhydrin, Phenol, KCN | Dark Blue beads (Solution remains yellow) |

| Chloranil Test | Secondary Amines (Pro, N-Me) | 2% Acetaldehyde, 2% Chloranil in DMF | Dark Blue/Green beads (Solution turns blue) |

| UPLC-MS | Final Cleavage | Micro-cleavage (TFA/TIPS/H2O) | Mass shift of +Amino Acid |

Workflow Visualization:

Figure 2: Standard SPPS cycle workflow with integrated monitoring checkpoints.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[3][4][7][8][9][10] Journal of the American Chemical Society. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient and Safe Alternative to HOBt/HOAt.[10] Chemistry – A European Journal. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

-

Collins, J. M., et al. (2014). Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[1][11][12] Microwaves in Organic Synthesis. Link

-

Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link

Sources

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. digital.csic.es [digital.csic.es]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. 肽偶联剂选择指南 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. books.rsc.org [books.rsc.org]

Mastering Difficult Peptide Couplings: The HATU/HOAt System

Application Note & Protocol Guide

Executive Summary

In the landscape of peptide synthesis, standard coupling reagents (DIC/HOBt, HBTU) often fail when encountering "difficult sequences"—stretches of amino acids prone to aggregation (β-sheet formation), steric hindrance (e.g., Aib, N-methylated residues), or high racemization risk (e.g., Cys, His).

This guide details the application of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and its additive HOAt (1-Hydroxy-7-azabenzotriazole). Unlike its benzotriazole analog (HBTU), the HATU/HOAt system leverages a specific neighboring group effect provided by the pyridine nitrogen, accelerating coupling rates by orders of magnitude while suppressing racemization.

Key Takeaway: HATU is not merely a "stronger" reagent; it is a mechanistically distinct tool that requires precise handling—specifically regarding base choice and pre-activation times—to prevent deleterious side reactions like guanidinylation.

Mechanistic Insight: The "7-Aza" Effect

To use HATU effectively, one must understand why it outperforms HBTU. Both reagents generate an active ester.[1][2] However, the HOAt ester formed by HATU contains a nitrogen atom at the 7-position of the ring (the pyridine nitrogen).

The Neighboring Group Effect

This 7-nitrogen forms an intramolecular hydrogen bond with the incoming amine of the resin-bound peptide. This "anchimeric assistance" positions the amine perfectly for nucleophilic attack on the carbonyl carbon, significantly lowering the activation energy of the reaction.

Mechanism Diagram

The following diagram illustrates the activation pathway and the critical "pre-organization" step that defines HATU's efficiency.

Figure 1: Mechanism of HATU-mediated coupling showing the productive pathway via the OAt-active ester and the competing guanidinylation side reaction.

Critical Parameters & Optimization

Solvent Systems

-

DMF (N,N-Dimethylformamide): The standard solvent. Good solubility for most reagents.

-

NMP (N-Methyl-2-pyrrolidone): Superior for "difficult" sequences prone to aggregation. If HATU in DMF fails, switch to NMP to disrupt inter-chain hydrogen bonding.

Base Selection (The Racemization Checkpoint)

The choice of base dictates the racemization profile.

-

DIEA (Diisopropylethylamine): Standard for achiral or non-sensitive amino acids. High basicity drives the reaction but increases risk of racemization (via oxazolone formation).

-

TMP (2,4,6-Trimethylpyridine / Collidine): CRITICAL FOR CYS/HIS. A weaker, non-nucleophilic base. Use this when coupling Cysteine or Histidine to minimize epimerization.

Stoichiometry & Guanidinylation

The Trap: Unlike phosphonium salts (PyBOP), uronium salts (HATU) can react with the N-terminal amine to form a permanent guanidinium adduct if the carboxyl component is not activated quickly enough.

-

Rule: Never use HATU in excess of the Amino Acid.

-

Ratio: 1.0 : 0.95 : 2.0 (Amino Acid : HATU : Base). Always keep HATU slightly limiting.

Experimental Protocols

Protocol A: Automated SPPS (Difficult Sequences)

Target: Sterically hindered residues (Aib, N-Me-AA) or aggregation-prone regions.

Materials:

-

Fmoc-AA-OH (0.2 M in DMF)

-

HATU (0.5 M in DMF)

-

DIEA (2.0 M in NMP)

Workflow:

-

Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF) and wash thoroughly (3x DMF, 3x DCM, 3x DMF).

-

Pre-Activation (In Vial/Mixing Vessel):

-

Combine Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq).

-

Add DIEA (10.0 eq).

-

CRITICAL: Mix for exactly 30-60 seconds . Do not exceed 2 minutes. Prolonged pre-activation increases racemization and potential side reactions.

-

-

Coupling:

-